![molecular formula C24H34Cl2N2O6 B6485862 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol dihydrochloride CAS No. 1216546-63-2](/img/structure/B6485862.png)
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol dihydrochloride
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Overview
Description
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry and medicinal chemistry . These include a piperazine ring, a benzodioxol group, and a dimethoxyphenyl group . These groups are often found in biologically active compounds, including drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the piperazine ring, the benzodioxol group, and the dimethoxyphenyl group . These groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure . For example, the presence of the piperazine ring could potentially make the compound more soluble in water .Scientific Research Applications
Anticancer Applications
Compounds containing the 1,3-benzodioxol-5-yl moiety have been reported to possess anticancer properties . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . They were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant activity . The alkylation of 2- (1,3-benzodioxol-5-yl)acetonitrile with bis (2-chloroethyl) ether gave 4- (1,3-benzodioxol-5-yl)-tetrahydro-2 H -pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4- (1,3-benzodioxol-5-yl)tetrahydro-2 H -pyran-4-yl]methanamine .
Mechanism of Action
Target of Action
Based on the structure of similar compounds, it is likely that it interacts withmicrotubules and their component protein, tubulin . These are leading targets for anticancer agents .
Mode of Action
Similar compounds have been shown to causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The disruption of microtubule assembly can affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6.2ClH/c1-28-21-4-6-22(29-2)19(12-21)15-30-16-20(27)14-26-9-7-25(8-10-26)13-18-3-5-23-24(11-18)32-17-31-23;;/h3-6,11-12,20,27H,7-10,13-17H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZDTJDBYAOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride |
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